molecular formula C9H9ClFN B2913049 8-Chloro-6-fluoro-1,2,3,4-tetrahydroquinoline CAS No. 954571-06-3

8-Chloro-6-fluoro-1,2,3,4-tetrahydroquinoline

Cat. No.: B2913049
CAS No.: 954571-06-3
M. Wt: 185.63
InChI Key: DRALUZCRYBRUGV-UHFFFAOYSA-N
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Description

Scientific Research Applications

8-Chloro-6-fluoro-1,2,3,4-tetrahydroquinoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of new drugs, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the production of dyes, pigments, and other materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-6-fluoro-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloroaniline with ethyl 2-fluoroacetoacetate in the presence of a base, followed by cyclization to form the quinoline ring . The reaction conditions often involve heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-6-fluoro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 8-Chloro-6-fluoro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The compound can inhibit enzymes or interfere with cellular processes, leading to its biological effects. For example, it may inhibit bacterial DNA gyrase, leading to antibacterial activity . The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-6-fluoro-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine and fluorine atoms in the quinoline ring enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

8-chloro-6-fluoro-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFN/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h4-5,12H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRALUZCRYBRUGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC(=C2)F)Cl)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954571-06-3
Record name 8-chloro-6-fluoro-1,2,3,4-tetrahydroquinoline
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